molecular formula C11H6F4N4 B581247 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1072944-90-1

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B581247
CAS No.: 1072944-90-1
M. Wt: 270.191
InChI Key: QHVYINIYGHMDKC-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group, a methyl group, a tetrafluorophenyl group, and a carbonitrile group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a hydrazine derivative with a suitable nitrile compound, followed by the introduction of the tetrafluorophenyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The tetrafluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.

Scientific Research Applications

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-methyl-1-(2,3,4,5-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-methyl-1-(2,3,5,6-tetrachlorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

The presence of the tetrafluorophenyl group in 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile imparts unique electronic and steric properties, distinguishing it from other similar compounds. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

5-amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N4/c1-4-5(3-16)11(17)19(18-4)10-8(14)6(12)2-7(13)9(10)15/h2H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYINIYGHMDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674827
Record name 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-90-1
Record name 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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